Product packaging for Ethyl phenylcyanoacetate(Cat. No.:CAS No. 4553-07-5)

Ethyl phenylcyanoacetate

Cat. No.: B146944
CAS No.: 4553-07-5
M. Wt: 189.21 g/mol
InChI Key: SXIRJEDGTAKGKU-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Investigations of Ethyl Phenylcyanoacetate in Organic Synthesis

The journey of this compound in organic chemistry began with early explorations into condensation and substitution reactions. One of the foundational methods for its synthesis involves the carbethoxylation of phenylacetonitrile (B145931) using reagents like sodium ethoxide and diethyl carbonate. orgsyn.org This reaction, yielding the target compound in good measure, laid the groundwork for its availability and subsequent investigation. orgsyn.org Early research recognized the compound's potential as a reactive intermediate. The presence of an acidic methylene (B1212753) group, positioned between the electron-withdrawing cyano and ester functionalities, made it a prime candidate for a variety of chemical transformations. wikipedia.org

Initial studies often focused on its utility in classical organic reactions. For instance, its participation in the Knoevenagel condensation with aldehydes to form substituted alkenes was an early demonstration of its synthetic utility. Furthermore, its role as a nucleophile in Michael additions and its use in the synthesis of other organic molecules through reactions like hydrolysis of the ester group to the corresponding carboxylic acid were explored. orgsyn.org These early investigations established this compound as a valuable and versatile reagent in the synthetic chemist's toolkit.

Contemporary Significance of this compound in Modern Chemical Science

In the realm of modern chemical science, the importance of this compound has not waned; rather, it has expanded into new and exciting areas of research. Its role as a precursor in the synthesis of a wide array of complex molecules remains a central theme.

Medicinal Chemistry: A significant area of contemporary focus is its application in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities. For instance, certain derivatives have shown potential as analgesics by interacting with sigma receptors, which are involved in pain modulation. The structural framework provided by this compound serves as a scaffold for the synthesis of novel compounds with potential therapeutic effects, including those targeting the central nervous system. Its use as a starting material for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, further underscores its importance in drug discovery. nih.gov For example, it is a key component in the synthesis of phenobarbital (B1680315), a widely used anticonvulsant medication. wikipedia.org

Materials Science: Beyond pharmaceuticals, this compound and its derivatives are finding applications in materials science. They are utilized as precursors in the creation of specialty polymers. The reactivity of the cyano and ester groups allows for the incorporation of this molecule into polymer chains, potentially imparting unique properties to the resulting materials. Research in this area includes the synthesis and copolymerization of various ring-substituted ethyl phenylcyanoacrylates with monomers like styrene (B11656) to develop novel polymers. chemrxiv.orgscispace.comscispace.com

Catalysis and Advanced Synthesis: The compound is also integral to advancements in synthetic methodology. It has been employed in palladium-catalyzed arylation reactions, a powerful tool for forming carbon-carbon bonds. researchgate.netacs.org These modern catalytic methods have expanded the scope of reactions involving this compound, allowing for the synthesis of previously inaccessible molecules. researchgate.netias.ac.in

Scope and Objectives of Research on this compound

Current and future research on this compound is driven by several key objectives aimed at harnessing its full potential.

Development of Novel Synthetic Methodologies: A primary objective is the continued development of new and more efficient synthetic methods utilizing this compound. This includes the exploration of novel catalysts, reaction conditions, and multi-component reactions to streamline the synthesis of complex target molecules. sciforum.net For example, research into base-catalyzed alkylation reactions with aziridine (B145994) electrophiles showcases the ongoing effort to expand the compound's reactivity profile. sci-hub.se

Exploration of New Biological Activities: In medicinal chemistry, a major goal is the systematic exploration of the biological activities of novel this compound derivatives. This involves designing and synthesizing libraries of related compounds and screening them for potential therapeutic applications against a wide range of diseases. nih.govontosight.ai The focus extends to understanding the structure-activity relationships to guide the design of more potent and selective drug candidates.

Creation of Advanced Materials: In materials science, researchers aim to design and synthesize new polymers and functional materials derived from this compound. The objective is to tailor the properties of these materials for specific applications, such as in electronics, optics, or as specialized coatings. chemrxiv.orgscispace.com This includes investigating the impact of different substituents on the phenyl ring and the ester group on the final properties of the polymers. scispace.com

Understanding Reaction Mechanisms: A fundamental objective that underpins all areas of research is to gain a deeper understanding of the reaction mechanisms involving this compound. By elucidating the intricate details of how it participates in various transformations, chemists can better predict its behavior and design more effective synthetic strategies.

The enduring relevance of this compound in chemical research is a testament to its remarkable versatility. From its early use in fundamental organic reactions to its current role in the development of new medicines and materials, this compound continues to be a cornerstone of synthetic chemistry. The ongoing pursuit of its untapped potential promises to yield further innovations in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B146944 Ethyl phenylcyanoacetate CAS No. 4553-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-phenylacetate
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InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXIRJEDGTAKGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101032223
Record name Ethyl phenylcyanoacetate
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Molecular Weight

189.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4553-07-5
Record name Benzeneacetic acid, α-cyano-, ethyl ester
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Record name Ethyl phenylcyanoacetate
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Record name Ethyl cyanophenylacetate
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Ii. Synthetic Methodologies and Reaction Pathways Involving Ethyl Phenylcyanoacetate

Established Synthetic Routes to Ethyl Phenylcyanoacetate

Several well-established methods exist for the laboratory and industrial-scale synthesis of this compound. These routes primarily rely on condensation reactions to construct the core structure of the molecule.

One of the most valuable and widely employed methods for preparing this compound is the carbethoxylation of phenylacetonitrile (B145931) using diethyl carbonate as the acylating agent, mediated by a strong base like sodium ethoxide. orgsyn.org This procedure is a modification of the method developed by Wallingford, Jones, and Homeyer. orgsyn.org

The success and yield of this condensation reaction are highly dependent on carefully controlled reaction conditions. orgsyn.org Key parameters that have been optimized include the quality of the reagents, the solvent system, and the removal of reaction byproducts. orgsyn.org A typical yield for this procedure ranges from 70–78%. orgsyn.org

Crucial optimization factors include:

Quality of Sodium Ethoxide: The purity of the sodium ethoxide is paramount. It should be freshly prepared from sodium metal and absolute ethanol (B145695) and should not be heated above 90–100°C to avoid decomposition. orgsyn.org The presence of impurities or moisture can significantly lower the yield.

Anhydrous Conditions: All reagents and the reaction apparatus must be thoroughly dried. Phenylacetonitrile and toluene (B28343) are typically dried by distillation, while diethyl carbonate can be dried over molecular sieves. orgsyn.org This prevents the hydrolysis of the sodium ethoxide and other intermediates.

Removal of Ethanol: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, the removal of this ethanol is necessary to drive the equilibrium towards the formation of the product. orgsyn.org This is typically achieved by using toluene as a solvent to form an azeotrope with ethanol, allowing for its removal by distillation during the reaction. orgsyn.org

Temperature Monitoring: The progress of the carbethoxylation can be tracked by monitoring the temperature of the distillate. Initially, the ethanol-toluene azeotrope distills at around 80–85°C. As the reaction proceeds and ethanol is removed, the temperature rises to 110–115°C, indicating the completion of the reaction. orgsyn.org

ParameterOptimal Condition/MethodRationale/Effect on Yield
Sodium EthoxideFreshly prepared from sodium and absolute ethanol; not heated above 90–100°C. orgsyn.orgEnsures high reactivity and prevents side reactions, maximizing yield. orgsyn.org
ReagentsAnhydrous; Phenylacetonitrile, diethyl carbonate, and toluene should be dried before use. orgsyn.orgPrevents hydrolysis of the base and intermediates.
Byproduct RemovalAzeotropic distillation of ethanol with toluene. orgsyn.orgShifts the reaction equilibrium towards the product, increasing the yield. orgsyn.org
Reaction MonitoringObserving the rise in distillation temperature from 80-85°C to 110-115°C. orgsyn.orgIndicates the removal of ethanol and the completion of the reaction. orgsyn.org

The carbethoxylation of phenylacetonitrile is a base-catalyzed condensation reaction, best described as a Claisen-type condensation. The mechanism proceeds through the following key steps:

Deprotonation: The strong base, sodium ethoxide, abstracts the acidic α-proton from phenylacetonitrile. This forms a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.

Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating an ethoxide ion to yield this compound.

Protonation: The product is obtained after acidification of the reaction mixture, which protonates the enolate salt that forms as a precipitate near the end of the reaction. orgsyn.org

Another established route involves the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686). ontosight.airesearchgate.net This reaction is typically catalyzed by a base. The initial product is an adduct that readily undergoes dehydration (elimination of a water molecule) to yield ethyl phenylcinnamate, not this compound. To obtain the target compound through this general pathway, a different synthetic strategy is implied. However, the Knoevenagel condensation itself is a key reaction of ethyl cyanoacetate. For instance, using an organic solid base catalyst, benzaldehyde and ethyl cyanoacetate can be reacted at 80-110°C. patsnap.com Research has also shown that using anion-exchange resins as catalysts under ultrasound irradiation can significantly shorten reaction times compared to conventional stirring. researchgate.net

This compound can also be synthesized via the alkylation of ethyl cyanoacetate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. ontosight.aiwikipedia.org In this SN2 reaction, a base is used to deprotonate ethyl cyanoacetate, creating a nucleophilic carbanion. This carbanion then displaces the halide from the benzyl group to form the C-C bond.

This method is particularly useful for synthesizing derivatives, such as in the production of the bacteriostatic agent trimethoprim, which involves the reaction of ethyl cyanoacetate with 3,4,5-trimethoxybenzyl chloride. wikipedia.org

Sodium Ethoxide-Mediated Condensation of Phenylacetonitrile with Diethyl Carbonate

Advanced Synthetic Transformations Utilizing this compound as a Precursor

The unique structure of this compound, featuring an ester, a nitrile, and an activated α-hydrogen, makes it a versatile precursor for more complex molecules.

One common transformation is the Michael addition, where the carbanion of this compound adds to α,β-unsaturated compounds. For example, it reacts with acrylonitrile (B1666552) in the presence of a catalytic amount of potassium hydroxide (B78521) in tert-butyl alcohol to produce ethyl 2,4-dicyano-2-phenylbutyrate with yields between 69-83%. orgsyn.org

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a carbanion to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for constructing C-C bonds in a mild and efficient manner. mdpi.comwikipedia.orgchemistrysteps.comchemeurope.com this compound, with its acidic methine proton flanked by a phenyl, a cyano, and an ester group, readily forms a stabilized carbanion, making it an excellent Michael donor. wikipedia.orgchemeurope.com Classical examples include its reaction with acceptors like acrylonitrile. chemeurope.comwikiwand.com The reaction mechanism involves the deprotonation of this compound by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the electrophilic α,β-unsaturated acceptor, followed by protonation of the resulting enolate to yield the final adduct. wikipedia.orgchemeurope.com The reaction is generally under thermodynamic control and is influenced by orbital considerations rather than simple electrostatics. chemeurope.commdpi.com

The development of asymmetric Michael additions has allowed for the synthesis of chiral molecules with high enantioselectivity. mdpi.com When this compound is employed as the Michael donor, the stereochemical outcome of the reaction is heavily dependent on the catalyst system, solvent polarity, and temperature.

Chiral organocatalysts have emerged as powerful tools for controlling the enantioselectivity of Michael additions. These metal-free catalysts operate through various activation modes. Bifunctional catalysts, such as those derived from cinchona alkaloids or (R,R)-1,2-diphenylethylenediamine (DPEN) bearing a thiourea (B124793) moiety, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. mdpi.comnih.gov For instance, a thiourea catalyst can form hydrogen bonds with the nitro group of a nitroalkene acceptor, while the basic amine part of the catalyst deprotonates the this compound. This dual activation in a chiral environment directs the nucleophilic attack to one face of the acceptor, leading to high enantioselectivity. mdpi.com Proline and its derivatives can also catalyze these reactions by forming a chiral enamine intermediate with a carbonyl-containing Michael acceptor. mdpi.com The enantioselectivity of these reactions is often enhanced in non-polar solvents like toluene, which help to stabilize the organized transition states, and at lower temperatures (0–25°C) that favor one enantiomeric pathway kinetically.

Table 1: Asymmetric Michael Addition of this compound to Chalcones Catalyzed by Chiral Organocatalysts

EntryChalcone (Acceptor)OrganocatalystYield (%)ee (%)
1ChalconeQuinine-derived Squaramide>9995
24-Methoxy-chalconeQuinine-derived Squaramide>9996
34-Chloro-chalconeQuinine-derived Squaramide>9994
42-Chloro-chalconeQuinine-derived Squaramide8793

Data synthesized from representative organocatalytic reactions of various Michael donors with chalcones, illustrating typical high yields and enantioselectivities achieved under optimized conditions with catalysts like quinine-derived squaramides. mdpi.commetu.edu.tr

Chiral metal complexes are also highly effective in catalyzing asymmetric Michael additions. Copper(II)-bis(oxazoline) [Cu(II)-Box] complexes are particularly noteworthy. In these reactions, the Cu(II) center acts as a Lewis acid, coordinating to the Michael acceptor, typically an enone, thereby activating it for nucleophilic attack. The chiral bisoxazoline ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the addition of the this compound enolate. nih.gov The mechanism is proposed to involve the formation of a ternary complex between the Cu(II)-Box catalyst, the enolate of this compound, and the enone acceptor. This organization facilitates the enantioselective C-C bond formation. nih.gov These catalytic systems have been successfully applied to the synthesis of complex molecules, including intermediates for oxygenated steroids, where they facilitate the creation of vicinal quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov

Table 2: Cu(II)-bisoxazoline Catalyzed Asymmetric Michael Addition

EntryMichael AcceptorLigandYield (%)ee (%)
1Cyclic EnonePhenyl-bis(oxazoline)8992
2Acyclic Enonetert-Butyl-bis(oxazoline)9384
3β,γ-Unsaturated α-ketoesterPhenyl-bis(oxazoline)>95>98

This table presents representative results for Cu(II)-Box catalyzed asymmetric Michael additions, demonstrating the high yields and enantioselectivities achievable with various acceptors. The data is based on findings from studies on related 1,3-dicarbonyl nucleophiles. nih.govbeilstein-journals.org

Diastereoselective Michael additions are crucial for synthesizing molecules with multiple stereocenters. This stereocontrol can be achieved by using a chiral Michael acceptor, a chiral nucleophile, or a chiral catalyst that influences the formation of one diastereomer over another. beilstein-journals.orgnih.gov When an achiral form of this compound reacts with a chiral α,β-unsaturated acceptor, the inherent chirality of the acceptor can direct the incoming nucleophile to a specific face, resulting in a diastereoselective transformation. beilstein-journals.org Alternatively, a chiral catalyst, such as a bifunctional organocatalyst, can control the relative orientation of the nucleophile and the acceptor in the transition state, leading to high diastereoselectivity (dr) in addition to enantioselectivity. d-nb.info For example, cascade aza-Michael/Michael reactions catalyzed by chiral squaramides have been shown to produce complex heterocyclic structures with three contiguous stereocenters in excellent yields and with high diastereomeric ratios (up to >25:1 dr). d-nb.info

The mechanism of the Michael addition is fundamentally governed by the generation of a stabilized carbanion from the Michael donor and its subsequent conjugate addition to the acceptor. wikipedia.orgchemeurope.com For reactions involving this compound, mechanistic studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into the transition states and the origins of stereoselectivity. mdpi.comrusschembull.rumolaid.com In organocatalyzed reactions, for instance with a thiourea-based catalyst, DFT studies have shown that the catalyst's thiourea moiety forms two hydrogen bonds with the nitro group of a nitroalkene acceptor. Simultaneously, the basic amine of the catalyst deprotonates the this compound. This creates a highly organized, chiral transition state where the re or si face of the acceptor is selectively exposed to the nucleophile. mdpi.comsemanticscholar.org Computational studies on related systems have also elucidated the role of the solvent and additives, showing how they can stabilize transition states and influence reaction rates and stereochemical outcomes. mdpi.comauburn.edu These investigations confirm that the reaction proceeds through a well-defined transition state, where non-covalent interactions between the catalyst, donor, and acceptor play a crucial role in determining the stereochemistry of the product. mdpi.com

Asymmetric Michael Additions and Enantioselectivity

Cyclization Reactions for Complex Molecule Synthesis

The adducts resulting from the Michael addition of this compound are often versatile intermediates that can undergo subsequent intramolecular reactions to form complex cyclic molecules. These tandem or cascade reactions are highly efficient in building molecular complexity from simple starting materials. For instance, this compound has been utilized in electrochemically induced reactions to synthesize pyrano[4,3-b]pyran scaffolds. In other examples, the Michael adducts can participate in intramolecular cyclizations to generate a variety of heterocyclic compounds. One notable application is the synthesis of polysubstituted dihydropyrroles and pyrrolidines, which are important structural motifs in medicinal chemistry. rsc.org These syntheses often involve a Michael addition followed by an intramolecular cyclization, sometimes in a one-pot procedure, to construct the heterocyclic ring system with a high degree of substitution and stereochemical control. d-nb.inforsc.org The specific nature of the Michael acceptor and the reaction conditions dictate the type of heterocyclic system that is formed.

Synthesis of Pyrano[4,3-b]pyran Scaffolds via Electrochemically Induced Reactions

The utility of this compound extends to the construction of complex heterocyclic systems. Notably, it has been employed as a precursor in the synthesis of pyrano[4,3-b]pyran scaffolds. This synthetic route proceeds through electrochemically induced reactions, highlighting a modern and efficient approach to creating these intricate bicyclic structures. The electrochemical method offers a unique pathway for the formation of these valuable molecular frameworks, which are of interest in medicinal chemistry.

Heterocyclic Synthesis Applications (e.g., Thiazole (B1198619) Formation)

This compound is a valuable substrate in the synthesis of various heterocycles, with thiazole formation being a prominent example. researchgate.net Thiazoles are a class of sulfur- and nitrogen-containing five-membered heterocycles that are core components of many biologically active compounds, including vitamin B1. researchgate.netiau.irmedmedchem.com One specific application involves a modified Gewald reaction, where this compound is a key reactant. In some synthetic pathways towards thiazole derivatives, this compound's reaction conditions have been specifically optimized to improve yields and purity. researchgate.net For instance, the reaction of ethyl isocyanoacetate, a related compound, with α-oxodithioesters in the presence of a base like DBU in ethanol leads to the formation of 4-ethoxycarbonyl-5-acylthiazoles. organic-chemistry.org

The success of heterocyclic syntheses, such as thiazole formation, is critically dependent on the reaction conditions, particularly the choice of solvent and base.

Solvent Polarity: The polarity of the solvent plays a significant role in stabilizing charged intermediates and influencing reaction rates. numberanalytics.com In the synthesis of thiazoles using this compound, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often favored. These solvents are effective at stabilizing the charged intermediates formed during the cyclization process, which can lead to improved reaction rates and higher yields. numberanalytics.com

Base Strength: The strength of the base used is another crucial factor that can dictate the reaction's outcome.

Weak Bases: A weak base, such as potassium carbonate (K₂CO₃), is often preferred as it selectively facilitates the desired nucleophilic attack without promoting unwanted side reactions.

Optimized conditions for a specific thiazole synthesis from this compound have been reported as using potassium carbonate as the base in ethanol at 80°C, achieving a yield of approximately 74%.

ParameterEffect on Thiazole SynthesisExamples
Solvent Polarity Polar aprotic solvents stabilize intermediates, improving cyclization rates. DMF, DMSO
Base Strength Weak bases favor the desired nucleophilic attack. K₂CO₃
Strong bases may lead to side reactions. DBU

Palladium-Catalyzed Arylation Reactions

This compound is an effective nucleophile in palladium-catalyzed α-arylation reactions. nih.govacs.orgresearchgate.net This transformation is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of α-aryl and α,α-diaryl phenylcyanoacetates. These products are valuable intermediates for the synthesis of biologically relevant molecules such as β-arylamines, diarylacetic acids, and certain alcohols. datapdf.com The reaction demonstrates broad scope, allowing for the creation of highly hindered quaternary carbon centers. datapdf.com

The palladium-catalyzed coupling process is effective for a wide range of aryl halides, including both aryl bromides and the less reactive but more economical aryl chlorides. nih.govacs.orgacs.org The reaction tolerates a variety of functional groups on the aryl halide partner. High yields have been reported for reactions involving:

Electron-rich and electron-poor aryl bromides. nih.govacs.org

Sterically hindered and unhindered aryl bromides. nih.govacs.org

Ortho-substituted aryl bromides. datapdf.com

Activated and deactivated aryl chlorides, including ortho-substituted variants. datapdf.comacs.org

The choice of base is critical and often depends on the specific aryl halide and malonate partner used. For the arylation of diethyl malonate with aryl chlorides, potassium phosphate (B84403) (K₃PO₄) was found to be a more effective base than sodium hydride (NaH). acs.org

Aryl HalideReactivityNotes
Aryl BromidesHigh yields with electron-rich, electron-poor, and sterically hindered substrates. nih.govacs.orgdatapdf.comConsidered a general and efficient process.
Aryl ChloridesGood yields with activated, deactivated, and ortho-substituted substrates. datapdf.comacs.orgOften requires sterically hindered phosphine (B1218219) ligands and careful selection of base (e.g., K₃PO₄). acs.org

The success of the palladium-catalyzed arylation of this compound, particularly with challenging substrates like aryl chlorides, is highly dependent on the choice of phosphine ligand. nih.govacs.orgacs.org Sterically hindered, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. acs.orgnih.gov These bulky ligands help to create a coordinatively unsaturated and reactive palladium center.

Several classes of sterically hindered phosphine ligands have proven effective:

Trialkylphosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) is a commonly used ligand that facilitates the coupling of both aryl bromides and chlorides. nih.govacs.orgacs.org However, with aryl chlorides, its use can sometimes lead to hydrodehalogenation as a side reaction. acs.org

Adamantyl Phosphines: Ligands such as (1-Ad)P(t-Bu)₂ (di(tert-butyl)(1-adamantyl)phosphine) have been shown to be highly effective, in some cases providing higher yields than P(t-Bu)₃. nih.govacs.org These ligands can also enable the reaction to proceed at lower temperatures. datapdf.com

Ferrocenyl Phosphines: The pentaphenylferrocenyl ligand, (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂, is another example of a highly effective, sterically demanding ligand used in these transformations. nih.govacs.orgacs.org

The appropriate combination of the palladium precursor, ligand, and base is essential to achieve high yields and minimize side reactions. acs.org

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a classic organic reaction that involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org this compound, with its acidic α-hydrogen, is an excellent substrate for this reaction.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638). chemrxiv.org this compound readily condenses with various aldehydes, particularly substituted benzaldehydes, to produce ethyl α-cyano-β-arylacrylates (also referred to as ethyl phenylcyanoacrylates or EPCAs). chemrxiv.orgresearchgate.netchemrxiv.org This reaction is highly efficient and provides a straightforward route to a diverse range of trisubstituted alkenes, which are valuable in polymer chemistry and as synthetic intermediates. chemrxiv.orgresearchgate.net The reaction proceeds cleanly, often in high yields, and is a cornerstone method for C=C bond formation. researchgate.net

Formation of α-Cyanocinnamates and Trisubstituted Ethylenes

This compound readily undergoes Knoevenagel condensation with various benzaldehydes to yield α-cyanocinnamates, a class of trisubstituted ethylenes. oup.comlibretexts.orgsigmaaldrich.comgoogle.com The reaction is typically catalyzed by a weak base, such as piperidine. 888chem.comnih.govthieme-connect.dempbou.edu.in This methodology allows for the synthesis of a wide array of novel trisubstituted ethylenes with various functional groups on the phenyl ring. 888chem.comnih.govthieme-connect.de These products are significant intermediates in polymer chemistry and have been copolymerized with styrene (B11656) to create materials with tunable properties. thieme-connect.deacs.org

The synthesis involves the condensation of a ring-substituted benzaldehyde with a cyanoacetate ester. While many studies use other alkyl esters like octyl cyanoacetate for specific applications, the fundamental reactivity is analogous to that of this compound. 888chem.comnih.govthieme-connect.de

Table 1: Examples of Trisubstituted Ethylenes Synthesized via Knoevenagel Condensation

Benzaldehyde ReactantCyanoacetate EsterProduct NameYield (%)Reference
3-Chloro-4-methylbenzaldehydeOctyl cyanoacetateOctyl 3-chloro-4-methylphenylcyanoacrylate94 888chem.com
2,3-(Methylenedioxy)benzaldehydeOctyl cyanoacetateOctyl 2,3-(methylenedioxy)phenylcyanoacrylate83 888chem.com
2-(4-Chlorophenoxy)benzaldehydeOctyl cyanoacetateOctyl 2-(4-chlorophenoxy)phenylcyanoacrylate89 nih.gov
2-TrifluoromethylbenzaldehydeOctyl cyanoacetateOctyl 2-trifluoromethylphenylcyanoacrylate92 nih.gov
2-AcetylbenzaldehydeOctyl cyanoacetateOctyl 2-acetylphenylcyanoacrylateNot Specified thieme-connect.de
2,3,4-TrimethoxybenzaldehydeOctyl cyanoacetateOctyl 2,3,4-trimethoxyphenylcyanoacrylateNot Specified thieme-connect.de
2,3-DifluorobenzaldehydeIsobutyl cyanoacetateIsobutyl 2,3-difluorophenylcyanoacrylate71.4 mpbou.edu.in
2-Chloro-6-fluorobenzaldehydeIsobutyl cyanoacetateIsobutyl 2-chloro-6-fluorophenylcyanoacrylate78 mpbou.edu.in

This table presents data from analogous reactions to illustrate the scope of the Knoevenagel condensation for producing trisubstituted ethylenes.

Catalysis in Knoevenagel Condensations (e.g., DABCO-catalyzed)

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. While piperidine is commonly used, other catalysts have been explored to improve reaction conditions and yields. chemistrystudent.com 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as an effective catalyst for the condensation of aldehydes with ethyl cyanoacetate. cluster-science.comsciencemadness.orgresearchgate.netmu-varna.bg

Research has shown that a composite system of DABCO with a hydroxy ionic liquid, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), in water acts as a highly efficient and recyclable catalytic medium. cluster-science.comsciencemadness.orgresearchgate.net This system allows the reaction to proceed smoothly at 50 °C, yielding the corresponding α,β-unsaturated products in good to excellent yields, often within a short reaction time. cluster-science.com The proposed mechanism suggests that the hydroxyl group on the ionic liquid activates the aldehyde's carbonyl group through hydrogen bonding, facilitating the condensation. researchgate.net This method is applicable to a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. cluster-science.com

Table 2: DABCO-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate

AldehydeTime (min)Yield (%)Reference
4-Chlorobenzaldehyde599 cluster-science.com
4-Nitrobenzaldehyde598 cluster-science.com
4-Cyanobenzaldehyde1096 cluster-science.com
Benzaldehyde2094 cluster-science.com
4-Methoxybenzaldehyde2592 cluster-science.com
3-Hydroxybenzaldehyde4083 cluster-science.com

Reaction Conditions: Aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mmol) in [HyEtPy]Cl–H₂O at 50 °C. Data sourced from RSC Advances, 2018, 8, 30180. cluster-science.com

Nucleophilic Substitution Reactions Involving the Cyano Group

While the term "nucleophilic substitution" often implies the replacement of a leaving group, direct substitution of the cyano group in nitriles is thermodynamically challenging and rare in classical organic synthesis. snnu.edu.cn The cyano group is more commonly involved in nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the C≡N triple bond. libretexts.org These additions transform the cyano group into other functionalities, effectively resulting in its substitution.

Key transformations of the cyano group in this compound and related α-cyano esters include hydrolysis and reduction.

Hydrolysis : Under aqueous acidic or basic conditions, the cyano group can be hydrolyzed. This reaction proceeds via nucleophilic attack of water or hydroxide, typically leading to the formation of a primary amide, which can be further hydrolyzed to a carboxylic acid. In the case of this compound, this can yield phenylcyanoacetic acid (if the ester is also cleaved) or its derivatives. 888chem.com This reaction can sometimes be an undesired side reaction during workup if conditions are not carefully controlled. sciencemadness.org

Reduction : The carbon-nitrogen triple bond of the cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved through catalytic hydrogenation, often using Raney nickel, or with powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmu-varna.bgresearchgate.netorganic-chemistry.org This provides a synthetic route to β-amino acids and their derivatives.

Table 3: Summary of Nucleophilic Reactions at the Cyano Group

Reaction TypeReagent(s)Resulting Functional GroupProduct Type from this compound DerivativeReference(s)
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid (-COOH)Phenylmalonic acid derivative 888chem.com
ReductionLiAlH₄ or H₂/Raney NiPrimary Amine (-CH₂NH₂)2-phenyl-3-aminopropanoate derivative libretexts.orgresearchgate.netorganic-chemistry.org

Condensation Reactions with Urea (B33335) or Thiourea Derivatives

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds through condensation reactions with urea or thiourea. researchgate.net A notable example is the Biginelli reaction or related cyclocondensations, which can produce substituted pyrimidines and their thio-analogs (thiopyrimidines). mpbou.edu.insnnu.edu.cn

In a typical reaction, ethyl cyanoacetate condenses with an aldehyde and thiourea in a multi-component reaction. snnu.edu.cn For instance, the base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, ethyl cyanoacetate, and thiourea has been reported to yield substituted thiopyrimidines. mpbou.edu.in These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction mechanism generally involves initial condensation between the aldehyde and the active methylene compound, followed by addition of the urea or thiourea and subsequent intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Decarboxylation Reactions of this compound Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation for derivatives of this compound. The direct decarboxylation of the ester itself is not feasible. The reaction requires the prior hydrolysis of the ethyl ester group (-COOEt) to a carboxylic acid (-COOH).

This hydrolysis can be achieved under either acidic or basic conditions. The resulting product, a phenylcyanoacetic acid derivative, is a type of β-keto acid analogue (or more accurately, a malonic acid derivative). Compounds with this structure readily undergo decarboxylation upon heating. The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and initially produces an enol, which then tautomerizes to the more stable final product.

This two-step sequence of hydrolysis followed by decarboxylation is a common strategy in syntheses like the malonic ester synthesis to produce α-aryl carboxylic acids or, in this case, phenylacetonitrile and its derivatives. 888chem.com For example, the hydrolysis and subsequent decarboxylation of this compound itself would yield phenylacetonitrile. 888chem.com Furthermore, enzymatic methods using arylmalonate decarboxylase can achieve asymmetric decarboxylation of the corresponding arylmalonic acids. organic-chemistry.org

Iii. Mechanistic Studies and Theoretical Investigations of Ethyl Phenylcyanoacetate

Reaction Mechanisms Attributed to Functional Groups

The distinct reactivity of the cyano and ester groups allows for a variety of chemical transformations, including nucleophilic additions, hydrolysis, and condensation reactions.

The carbon-nitrogen triple bond of the cyano group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. acs.orgmdpi.com This reactivity is fundamental to many of the synthetic applications of ethyl phenylcyanoacetate.

Nucleophilic Addition: The primary reaction of the nitrile group is nucleophilic addition. Nucleophiles attack the electrophilic carbon, breaking the pi bond and forming an intermediate imine anion. acs.org This intermediate can then be protonated or undergo further reaction. For example, reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the imine intermediate. researchgate.net

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds through an amide intermediate (phenylcyanoacetamide) to ultimately yield a carboxylic acid. acs.orgresearchgate.net Acid catalysis involves protonation of the nitrogen to increase the carbon's electrophilicity towards attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. acs.org

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the cyano group into a primary amine (e.g., 2-phenylpropane-1,3-diamine). acs.orgresearchgate.net The reaction involves successive nucleophilic additions of hydride ions. acs.org

Cycloaddition: Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. nih.gov A specific example involving this compound is its reaction with certain aldehyde precursors to selectively form 2-substituted thiazoles, a process that competes with the more common Gewald reaction that would typically form a 2-aminothiophene. sci-hub.se This highlights how the substitution on the α-carbon directs the reaction pathway. sci-hub.se

Table 1: Summary of Nucleophilic Reactions at the Cyano Group
Reaction TypeReagent(s)IntermediateFinal Product
Hydrolysis (Acidic) H₃O⁺, HeatAmideCarboxylic Acid
Hydrolysis (Basic) NaOH, H₂O, HeatImine Anion, AmideCarboxylate Salt
Reduction LiAlH₄, then H₂OImine Anion, DianionPrimary Amine
Grignard Reaction 1. RMgX; 2. H₃O⁺Imine AnionKetone
Cycloaddition Aldehyde Precursor, BaseThiazole (B1198619) Intermediate2-Substituted Thiazole

The ethyl ester group undergoes characteristic reactions such as hydrolysis and condensation, which are central to its role as a synthetic intermediate.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. researchgate.net This reaction can be catalyzed by either acid or base. researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). researchgate.netresearchgate.net The reaction is the reverse of Fischer esterification. For this compound, this process yields phenylcyanoacetic acid and ethanol (B145695). researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out by heating the ester with a strong base like sodium hydroxide (NaOH). researchgate.netresearchgate.net The products are an alcohol (ethanol) and the salt of the carboxylic acid (sodium phenylcyanoacetate). researchgate.net The reaction goes to completion because the final carboxylate anion is deprotonated and thus unreactive towards the alcohol. researchgate.net

Condensation Reactions: The activated methylene (B1212753) group (the α-carbon) adjacent to both the phenyl and cyano groups is acidic and can be easily deprotonated by a base. The resulting carbanion is a potent nucleophile that can participate in various condensation reactions. The Knoevenagel condensation is a prominent example, where this compound reacts with aldehydes or ketones in the presence of a weak base to form a new carbon-carbon double bond. sci-hub.se For instance, the condensation with benzaldehyde (B42025) yields ethyl 2-cyano-3-phenylacrylate. researchgate.net

Table 2: Comparison of Hydrolysis Methods for the Ester Group
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong Acid (e.g., H₂SO₄)Strong Base (e.g., NaOH)
Nature of Reaction ReversibleIrreversible
Acidic Product Phenylcyanoacetic AcidSodium Phenylcyanoacetate (Salt)
Alcohol Product EthanolEthanol
Conditions Heat, Excess WaterHeat

Computational Chemistry and Molecular Modeling Studies

While specific computational studies focusing exclusively on this compound are limited in publicly accessible literature, research on related cyanoacetate (B8463686) derivatives and relevant reaction types provides significant insight. Methodologies like Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) are powerful tools for elucidating the properties and reactivity of such compounds.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is effective for predicting molecular properties and mapping out reaction pathways, including the structures and energies of transition states. researchgate.net

Studies on related systems demonstrate the utility of DFT in this context. For example, DFT calculations have been employed to study the mechanism of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate catalyzed by various basic catalysts. researchgate.net These studies analyze the energetics of the catalytic cycle, including the initial deprotonation of the cyanoacetate, the nucleophilic attack on the aldehyde, and subsequent dehydration steps. researchgate.net The calculations help in understanding catalyst efficiency and the role of solvent effects. Similarly, DFT has been used to investigate the arylation of ethyl cyanoacetate, providing a theoretical basis for reaction mechanisms. While a specific DFT study on the hydrolysis of this compound was not found, this methodology is routinely applied to the hydrolysis of other esters and nitriles to determine activation energies and elucidate the step-by-step mechanism.

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. This technique can provide insights into the conformational dynamics of a molecule and its interactions with its environment, such as solvents or biological macromolecules.

A study involving molecular docking and MD simulations identified this compound as a potential ligand for the enzyme Phosphodiesterase 12. In such studies, an MD simulation would typically be run for a period (e.g., 100 nanoseconds) to assess the stability of the protein-ligand complex. By analyzing the trajectory, researchers can evaluate the conformational changes and the persistence of key interactions (like hydrogen bonds) at the binding site, providing a measure of the complex's stability. This demonstrates how MD simulations can be used to explore the potential biochemical interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

While a specific QSAR study for a series of this compound derivatives was not prominently found, numerous studies apply this methodology to related structures, such as other cyanoacetate or pyrazoline derivatives synthesized from them. researchgate.net In a typical QSAR study, a series of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured. researchgate.net Then, various molecular descriptors for each derivative are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Such a model can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

In Silico Prediction of Reactivity and Selectivity

In silico methods, leveraging computational power and machine learning algorithms, have emerged as powerful tools for accelerating chemical discovery by predicting reaction outcomes without the need for physical experimentation. utk.edunih.gov These approaches are particularly valuable for forecasting the reactivity of substrates like this compound and the selectivity of their transformations. By characterizing molecules with numerical descriptors that quantify steric and electronic properties, machine learning models can identify complex patterns in large datasets to predict performance. nih.gov

The development of predictive models often involves training on a dataset of known reactions. For instance, support vector machines and deep feed-forward neural networks have been successfully used to create highly accurate predictive models for a range of reactions. nih.gov One study demonstrated that after training on a set of reactions, a model could predict the selectivity of new product formations with a mean absolute deviation (MAD) of only 0.161 kcal/mol. nih.gov Another approach combines machine-learned representations with quantum mechanical (QM) descriptors to predict regioselectivity in substitution reactions, achieving high accuracy even with small training datasets. rsc.org Such fusion models can achieve over 96% top-1 accuracy in predicting the major product for substitution reactions and can process a single reaction in milliseconds. rsc.orgnih.gov

While specific in silico studies predicting the reactivity of this compound are not extensively detailed in the reviewed literature, the established methodologies are directly applicable. For example, in the synthesis of novel sigma 1-antagonists, this compound is used as a starting material. nih.gov The metabolic stability and interaction of the resulting products with cytochrome P450 enzymes were subsequently evaluated using in silico predictions, demonstrating the integration of these predictive tools in a synthetic workflow. nih.gov These computational methods, including the BOILED-Egg plot for predicting blood-brain barrier permeability, provide crucial insights that guide drug development. nih.gov The general success of these models in predicting outcomes for complex organic reactions underscores their potential to guide the synthesis and functionalization of this compound. nsf.govnih.govarxiv.org

Table 1: Performance of Various Machine Learning Models in Predicting Reaction Outcomes

Model / MethodApplicationReported Accuracy / Performance MetricReference
Support Vector MachinesPredicting selectivity of new productsMean Absolute Deviation (MAD) of 0.161 kcal/mol nih.gov
Deep Feed-Forward Neural NetworksPredicting selectivity where optimal data is omittedAccurately reproduced experimental trends nih.gov
Fusion Model (ML + QM Descriptors)Regio-selectivity in aromatic C-X substitution96.7% Top-1 Accuracy rsc.org
Linear Discriminant AnalysisPredicting reactivity of organometallic complexes (small dataset)>80% Accuracy, F1 Score of 0.86 nsf.gov

Theoretical Studies on Gas-Phase Stabilities of Derivatives

The intrinsic acidity and stability of carbanions derived from C-H acids like this compound are fundamental to understanding their reactivity. Theoretical studies, particularly those examining gas-phase properties, provide data free from solvent effects, revealing the inherent electronic influence of substituents. The Brønsted acidities of various neutral C-H acids, including ethyl esters of phenylcyanoacetic acids, have been measured experimentally in the gas phase using techniques like pulsed Fourier-transform ion cyclotron resonance (FT-ICR) spectrometry. researchgate.netrsc.org

These experimental findings are often complemented by high-level computational chemistry to determine the relative gas-phase stabilities of the corresponding anions. researchgate.net A key observation is that the effect of substituents on the acidity of these compounds is significantly diminished when moving from the gas phase into a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org For instance, the sensitivity of meta-substituted phenylacetonitriles to substituent effects can decrease by a factor of up to 3.3 when transferred from the gas phase to DMSO. researchgate.netrsc.org This attenuation is due to the solvent's ability to stabilize the charged species, thus leveling the differences in intrinsic stability.

Table 2: Comparison of Substituent Effects on Acidity in Gas Phase vs. DMSO

Compound ClassObservation in Gas PhaseObservation in DMSOAttenuation Factor (Gas → DMSO)Reference
meta-Substituted PhenylacetonitrilesHigh sensitivity to substituent electronic effects.Strongly attenuated substituent effects.up to 2.8–3.3 researchgate.netrsc.org
para/ortho π-Acceptor Substituted PhenylacetonitrilesHigh sensitivity to substituent effects.Less sensitive to solvent change compared to meta isomers.Lower than meta isomers researchgate.netrsc.org
General CH-AcidsSubstituent effects reflect intrinsic molecular properties.Effects are significantly leveled by solvent stabilization.Variable researchgate.netrsc.org

Computational Analysis of Solvent Effects on Reaction Outcomes

The solvent environment is a critical factor that can dramatically alter the rate, mechanism, and selectivity of chemical reactions. numberanalytics.comfrontiersin.org Computational chemistry provides essential tools to analyze and predict these solvent effects, offering insights that are difficult to obtain experimentally. researchgate.net Methodologies are broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. researchgate.netpsu.edu Explicit models involve including a specific number of individual solvent molecules, which can capture direct solute-solvent interactions like hydrogen bonding but are computationally more demanding. frontiersin.org

Computational studies on model reactions, such as the SN2 reaction, demonstrate the profound impact of solvent polarity. researchgate.net By calculating the potential energy surface (PES) in the gas phase and in different solvents, researchers can analyze how the energies of reactants, transition states, and products are altered. A common finding, in line with the Hughes-Ingold rules, is that for reactions where charge is dispersed in the transition state, increasing solvent polarity can decrease the reaction rate. researchgate.netnumberanalytics.com For example, in a model SN2 reaction, the activation energy (Ea) was found to be significantly higher in the polar solvent acetonitrile (B52724) compared to the nonpolar solvent cyclohexane. researchgate.net Similarly, studies on flavonoid derivatives have shown that potential energy barriers for excited-state intramolecular proton-transfer (ESIPT) reactions decrease as solvent polarity decreases. mdpi.com These computational approaches are directly applicable to understanding and optimizing reactions that utilize this compound as a reactant or intermediate.

Table 3: Effect of Solvent Polarity on Calculated Reaction Parameters

Reaction / ProcessSolventCalculated ParameterValueReference
SN2 Reaction (Cl- + CH3Cl)Cyclohexane (Nonpolar)Activation Energy (Ea)12.2 kcal/mol researchgate.net
Acetonitrile (Polar)Activation Energy (Ea)17.3 kcal/mol researchgate.net
ESIPT Reaction (ENF Fluorophore)Cyclohexane (Nonpolar)Potential Energy BarrierLowest mdpi.com
Dichloromethane (Polar Aprotic)Potential Energy BarrierIntermediate mdpi.com
Acetonitrile (Polar Aprotic)Potential Energy BarrierHighest mdpi.com

Computational Studies on Cyclodextrin-Mediated Reactions Involving Phenylcyanoacetate Anion

Cyclodextrins (CDs) are cyclic oligosaccharides capable of encapsulating guest molecules within their hydrophobic cavities, making them effective catalysts and delivery vehicles. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for elucidating the mechanisms of CD-mediated processes at an atomic level. nih.govnih.gov These simulations can model the formation of the host-guest inclusion complex between a cyclodextrin (B1172386) and a substrate like the phenylcyanoacetate anion, providing insights into the stability, structure, and dynamics of the complex. mdpi.comresearchgate.net

A key computational technique for quantifying the binding affinity is the calculation of the Potential of Mean Force (PMF). wikipedia.org The PMF describes the free energy change as the guest molecule moves along a reaction coordinate, typically the distance from the center of the CD cavity. nih.govchemrxiv.org This free energy profile is often calculated using umbrella sampling in conjunction with MD simulations. nih.govnih.gov The depth of the energy well in the PMF profile corresponds to the binding free energy of the inclusion complex. nih.gov

For an anionic guest like the phenylcyanoacetate anion, computational studies would investigate several key interactions. These include the hydrophobic interactions between the phenyl group and the nonpolar CD cavity, as well as electrostatic and potential charge-transfer interactions between the negatively charged cyanoacetate moiety and the CD rims. rsc.org Studies have shown that for anionic guests, binding can be surprisingly strong, sometimes stronger than their neutral counterparts. frontiersin.org MD simulations can reveal the preferred orientation of the anion within the cavity and how the CD environment alters the reactivity of the encapsulated anion, for instance, by protecting it from the bulk solvent or by pre-organizing its conformation for a subsequent reaction. nih.govnih.gov

Table 4: Common Computational Methods in Cyclodextrin-Guest Interaction Studies

Computational MethodPurpose / Information GainedTypical ApplicationReference
Molecular Dynamics (MD) SimulationModels the dynamic process of complex formation, stability, and conformational changes.Simulating the encapsulation of a guest molecule by a cyclodextrin over time. nih.govnih.govmdpi.com
Potential of Mean Force (PMF) CalculationDetermines the free energy profile of the binding/unbinding process.Calculating the binding free energy (affinity) between host and guest. wikipedia.orgnih.govnih.gov
Umbrella SamplingAn enhanced sampling technique used to ensure adequate exploration of the reaction coordinate.Used as a basis for constructing the PMF profile. nih.govnih.gov
Molecular DockingPredicts the preferred orientation and binding mode of the guest within the host cavity.Initial placement of the guest molecule before starting MD simulations. mdpi.com

Iv. Applications of Ethyl Phenylcyanoacetate in Medicinal Chemistry and Drug Discovery

Precursor in Pharmaceutical Synthesis

The reactivity of ethyl phenylcyanoacetate, particularly at the carbon atom positioned between the phenyl ring and the cyano group, allows for its use in various condensation and alkylation reactions. wikipedia.org This property is extensively exploited in medicinal chemistry to construct complex molecular scaffolds found in numerous drug classes, including anti-inflammatory, antimicrobial, and central nervous system-active agents. ontosight.aisigmaaldrich.com

This compound and its related structures, such as α-aryl cyanoacetates, are important precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Many NSAIDs belong to the α-aryl carboxylic acid or α-aryl propionic acid classes, which can be synthesized from intermediates derived from aryl cyanoacetates. researchgate.net The synthesis of potent anti-inflammatory agents often involves creating derivatives that can selectively inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the inflammatory cascade. nih.govresearchgate.net For instance, research has focused on conjugating traditional NSAIDs with heterocyclic moieties, some of which can be synthesized using cyanoacetate (B8463686) chemistry, to enhance activity and reduce side effects. researchgate.net

Research into novel anti-inflammatory compounds has explored the derivatives of various core structures synthesized using this compound chemistry. The table below summarizes findings on a synthesized pivalate-based Michael product, MAK01, evaluated for its anti-inflammatory potential through enzyme inhibition assays. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Compound MAK01

Enzyme IC₅₀ (μg/mL) Inhibition (%) at 1000 μg/mL
COX-1 314 64.79%
COX-2 130 Not specified
5-LOX 105 79.40%

Data sourced from in vitro enzyme inhibition assays comparing the synthesized compound to standard drugs. nih.gov

The chemical scaffold of this compound is integral to the synthesis of various heterocyclic compounds that exhibit significant antimicrobial properties. researchgate.net Its derivatives are used to create complex molecules targeting bacterial and fungal pathogens. researchgate.net

Thiazole (B1198619) Derivatives : this compound is a key reactant in the synthesis of 2-amino thiazole derivatives. researchgate.net These compounds are formed through a multi-step process and have shown promising antimicrobial activity against various bacterial strains. researchgate.net

Benzimidazole-Pyrazole Hybrids : In the synthesis of novel antimicrobial agents, ethyl cyanoacetate is reacted with benzimidazole (B57391) precursors to form benzimidazole-pyrazoles. mdpi.com These hybrid molecules have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. mdpi.com

α-Cyanoacrylates : Knoevenagel condensation of ethyl cyanoacetate with various aldehydes yields α-cyanoacrylates. researchgate.net Studies have shown that these compounds possess antibacterial activity against pathogens like Staphylococcus aureus and Shigella dysenteriae, as well as antifungal activity. researchgate.net

The development of antiviral agents is a complex process focused on interrupting the viral life cycle. nih.govnih.gov While direct synthesis of broad-spectrum antivirals from this compound is not commonly cited, its role in creating diverse heterocyclic scaffolds is significant, as these structures are often investigated for a wide range of biological activities, including antiviral potential. 888chem.comgoogle.com

Table 2: Antimicrobial Activity of Selected α-Cyanoacrylate Derivatives

Compound Organism Zone of Inhibition (mm)
α-cyanoacrylate derivative 4 Vibrio cholerae 10
α-cyanoacrylate derivative 6 Shigella dysenteriae 8
α-cyanoacrylate derivative 2 Aspergillus flavus 71% inhibition
α-cyanoacrylate derivative 3 Saccharomyces cerevisiae 82% inhibition

Data sourced from disc diffusion and poisoned-food technique assays. researchgate.net

This compound is a key intermediate in one of the primary synthetic routes to phenobarbital (B1680315), a long-acting barbiturate (B1230296) used for its sedative, hypnotic, and anticonvulsant properties. wikipedia.orgwikiwand.comaddictioncenter.com Barbiturates are a class of CNS depressants that work by enhancing the effect of the neurotransmitter GABA, which slows down brain activity. addictioncenter.com

The synthesis of phenobarbital from this compound involves the following key steps: wikipedia.orglookchem.com

Alkylation : The α-phenylcyanoacetic ester (this compound) is alkylated using ethyl bromide. This reaction proceeds via a nitrile anion intermediate to form α-phenyl-α-ethylcyanoacetic ester. wikipedia.orgwikiwand.com

Condensation with Urea (B33335) : The resulting α-phenyl-α-ethylcyanoacetic ester is then condensed with urea. This step first forms a 4-imino derivative. wikipedia.org

Hydrolysis : The final step is an acidic hydrolysis of the imino intermediate, which yields the final product, phenobarbital. wikipedia.orglookchem.com

This synthetic pathway highlights the importance of this compound as a foundational building block for certain CNS depressant drugs. wikipedia.orgunair.ac.id

Recent research has identified derivatives of this compound as potential novel analgesics that act through the sigma-1 receptor (σ1R). rsc.org The σ1R is a unique membrane chaperone protein implicated in the modulation of pain signaling pathways, and its antagonists have shown efficacy in preclinical models of inflammatory and neuropathic pain. rsc.orgugr.esmdpi.com

This compound serves as a starting material for synthesizing more complex molecules designed to bind to the σ1R with high affinity and selectivity. rsc.orgrsc.org For example, it is used to create intermediates like ethyl 4-chloro-2-phenylbutanoate, which are then incorporated into larger scaffolds, such as N-normetazocine derivatives, to produce potent σ1R antagonists. rsc.org These antagonists are believed to produce analgesia by modulating endogenous opioid systems and other pain-related ion channels. ugr.esnih.gov

Table 3: Sigma Receptor Affinity of a Novel N-normetazocine Derivative (Compound 7)

Receptor Binding Affinity (Kᵢ, nM)
Sigma-1 (σ1R) 27.5 ± 8.1
Sigma-2 (σ2R) >10,000
Opioid (μ, δ, κ) >10,000

Data from in vitro radioligand binding assays. rsc.orgrsc.org

To understand and optimize the interaction between newly synthesized compounds and the sigma-1 receptor, researchers employ molecular modeling techniques. rsc.orgnih.gov These computational studies help to visualize the binding mode and identify key interactions between the ligand and amino acid residues within the receptor's binding site. rsc.org

For derivatives synthesized using this compound precursors, modeling studies have shown that specific structural features, such as the phenyl group, can establish critical hydrophobic interactions with residues like Leu182 and Met93 in the σ1R binding pocket. rsc.org This analysis is crucial for rational drug design, allowing chemists to refine molecular structures to improve potency and selectivity for the σ1R target. nih.govmdpi.com The goal is to develop a pharmacophore model that defines the essential spatial and electronic features required for a molecule to bind effectively to the receptor. nih.gov

Following promising in vitro affinity and molecular modeling results, this compound-derived compounds are tested in animal models to evaluate their analgesic efficacy. rsc.orgrsc.org A common model is the formalin test in mice, which assesses a compound's ability to reduce pain behaviors in both an acute, neurogenic phase and a second, inflammatory phase. rsc.orgresearchgate.net

Derivatives developed from this compound chemistry have demonstrated significant pain reduction in these in vivo studies. rsc.orgrsc.org For instance, a novel N-normetazocine derivative (Compound 7) was shown to significantly reduce inflammatory pain in the second phase of the formalin test, suggesting its potential for treating persistent pain conditions. rsc.org Such studies are critical for validating the therapeutic potential of new chemical entities before they can be considered for further development. nih.gov

Table 4: In Vivo Efficacy of Compound 7 in Formalin Test (Phase II)

Dose (mg/kg, i.p.) Inhibition of Pain Response (%)
3.0 Not significant
5.0 ~40%*
7.0 ~55%*

*p<0.05, indicating a statistically significant reduction in pain behavior compared to vehicle. researchgate.net

Synthesis of Analgesic Compounds through Sigma Receptor (σ1R) Affinity

Computational Approaches in Drug Discovery Utilizing this compound Derivatives

In modern drug discovery, computational methods play a crucial role in accelerating the identification and optimization of lead compounds. These in silico techniques are widely applied to derivatives of this compound to predict their biological activities and pharmacokinetic properties, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govbiorxiv.org This process can be broadly categorized into ligand-based and structure-based virtual screening. biorxiv.org For derivatives of this compound, both approaches can be employed.

Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of the target protein's binding site. biorxiv.org Covalent docking algorithms are particularly relevant for certain this compound derivatives that may act as covalent inhibitors. nih.gov These algorithms can predict the binding mode of the ligand and estimate the binding affinity through scoring functions. nih.gov This allows for the ranking of compounds and the prioritization of those with the highest predicted affinity for synthesis and biological evaluation. Molecular modeling studies are often performed to analyze the binding mode and key interactions between the designed ligands and their target receptors. nih.gov

Ligand-based virtual screening, on the other hand, relies on the knowledge of molecules known to bind to the target. biorxiv.org This approach uses the structural and chemical properties of these known active ligands to identify other molecules in a database with similar properties. For this compound derivatives, this could involve creating pharmacophore models or using quantitative structure-activity relationship (QSAR) models to predict the activity of new analogues.

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in the drug discovery process. researchgate.netresearchgate.net In silico ADME-Tox modeling provides an early indication of a compound's likely pharmacokinetic and safety profile, helping to identify potential liabilities before significant resources are invested. nih.gov

Various computational models and web-based tools, such as SWISSADME and pkCSM, are available to predict the ADME-Tox properties of molecules, including derivatives of this compound. researchgate.netresearchgate.net These tools can calculate a range of physicochemical and pharmacokinetic descriptors from the molecular structure, such as:

Lipophilicity (log P): An indicator of a molecule's ability to cross cell membranes. researchgate.net

Aqueous Solubility (log S): Crucial for absorption and formulation. researchgate.net

Drug-likeness: Adherence to empirical rules like Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net

Pharmacokinetic parameters: Predictions of properties like human intestinal absorption and blood-brain barrier penetration. researchgate.net

By analyzing these predicted properties, medicinal chemists can prioritize this compound derivatives with favorable ADME profiles for further development. For example, a study on novel sigma 1-antagonists included an ADME profile evaluation of the lead compound. nih.govresearchgate.net Machine learning and QSAR models are also extensively used to predict complex in vivo properties from chemical structure and in vitro data. evotec.com This computational pre-screening helps to de-risk drug development projects and focus experimental efforts on the most promising candidates.

Target Identification and Off-target Prediction

The utility of this compound and its derivatives in medicinal chemistry extends to the critical processes of target identification and the prediction of off-target effects. These activities are fundamental to understanding a compound's mechanism of action and ensuring its selectivity, thereby minimizing potential toxicity. The approaches employed range from the synthesis of targeted derivatives for specific biological receptors to the use of advanced computational and experimental screening platforms.

A primary strategy involves using this compound as a foundational scaffold to synthesize new chemical entities designed to interact with specific biological targets. An illustrative example is the development of novel antagonists for the sigma-1 receptor (σ1R), a protein implicated in pain and neurodegenerative diseases. rsc.org Researchers have synthesized derivatives starting from this compound to create compounds with high affinity for σ1R. rsc.orgnih.gov For instance, one such derivative, referred to as compound 7 in a 2024 study, demonstrated a significant binding affinity for the σ1R, highlighting the scaffold's potential in generating target-focused molecules. rsc.org

In conjunction with targeted synthesis, computational tools are indispensable for predicting a molecule's biological activity and potential liabilities. Pharmacokinetic and pharmacodynamic properties of this compound derivatives are often predicted using in silico methods. Web-based platforms like SwissADME are employed to conduct comprehensive predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These tools can identify potential issues, such as poor bioavailability or the likelihood of crossing the blood-brain barrier, the latter being a critical consideration for therapies targeting the central nervous system. nih.gov Advanced computational techniques, like the fragment molecular orbital (FMO) method, have also been benchmarked using related molecules, demonstrating the capacity for accurate prediction of reaction barriers and binding affinities, which is crucial for understanding target engagement. researchgate.net

For unbiased discovery of molecular targets and off-targets, several platform technologies can be utilized. Experimental methods such as chemical proteomics, photo-affinity labeling, and cellular thermal shift assays (CETSA®) allow for the identification of direct protein interactions within a complex biological system like a cell lysate or living cells. frontiersin.orgpelagobio.com These techniques can provide a comprehensive profile of a compound's binding partners, revealing both the intended target and any unintended off-target proteins. pelagobio.com Another powerful tool is the yeast three-hybrid (Y3H) system, which can screen for interactions between a small molecule and a library of proteins to systematically identify targets. hybrigenics-services.com Such unbiased approaches are vital for de-risking new chemical entities by uncovering potential polypharmacology early in the drug discovery process. hybrigenics-services.com

The combination of rational design based on the this compound scaffold, computational prediction of on- and off-target effects, and experimental validation provides a robust framework for advancing drug discovery programs.

Detailed Research Findings

The following tables summarize key research findings related to the target engagement and computational profiling of derivatives synthesized from this compound.

Table 1: Target Affinity of a Sigma-1 Receptor (σ1R) Antagonist Derived from this compound

Compound Target Receptor Measured Affinity (Ki) Research Focus

Table 2: Computationally Predicted ADME Properties of an this compound Derivative (Compound 7)

Property Prediction Implication Source
Blood-Brain Barrier (BBB) Permeation High Probability Potential for targeting the Central Nervous System (CNS) nih.gov
Pharmacokinetic Profile High Favorable for drug development nih.gov

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Ethyl m-methoxyphenylcyanoacetate
Ethyl p-methoxyphenylcyanoacetate
N-substituted ethyl 3-(m-hydroxyphenyl)nipecotate

V. Material Science Applications of Ethyl Phenylcyanoacetate

Polymer Chemistry

In polymer chemistry, ethyl phenylcyanoacetate derivatives are primarily used to introduce cyanoacetate (B8463686) functionalities into polymer backbones. This is typically achieved through copolymerization, where these functional monomers are reacted with commodity monomers like styrene (B11656) or vinyl acetate. The presence of the cyano and ester groups on the phenylcyanoacrylate unit imparts specific properties to the resulting copolymer.

Incorporation of Cyanoacetate Functionalities to Enhance Polymer Properties

Research on copolymers synthesized from phenoxy ring-substituted isopropyl phenylcyanoacrylates and styrene demonstrates specific thermal decomposition behaviors. Thermal analysis of these copolymers shows a two-step decomposition process in a nitrogen atmosphere. The initial and primary decomposition phase occurs in the range of 129-500°C, with a residual weight of 2-10% remaining. This residue then undergoes further decomposition between 500-800°C scispace.com. Poly(ethyl 2-cyanoacrylate) itself typically has a glass transition temperature (Tg) in the range of 140–150°C, and its thermal degradation is characterized by an "unzipping" mechanism where the polymer chain reverts to monomer units mdpi.com. This inherent thermal behavior is modified upon copolymerization, leading to materials with a broader range of thermal stabilities.

Table 1: Thermal Decomposition Data for Styrene-Isopropyl Phenylcyanoacrylate Copolymers

Copolymer System Initial Decomposition Range (°C) Residual Weight (%) after First Stage Final Decomposition Range (°C)
Styrene-co-Isopropyl Phenylcyanoacrylates 129 - 500 2 - 10 500 - 800

Data sourced from thermal analysis of copolymers under a nitrogen atmosphere scispace.com.

The functional groups within this compound derivatives can enhance the mechanical properties of polymers, although this area is less explored in the available literature than thermal properties. The polar nature of the cyano and ester groups can increase intermolecular forces, such as dipole-dipole interactions, between polymer chains. This can lead to reduced chain mobility and potentially increase the stiffness and tensile strength of the material. For instance, research on cyanoacrylate adhesives has shown that modifying the ester group (e.g., from ethyl to allyl) can create heat-induced crosslinks, significantly improving lap-shear strengths and temperature resistance researchgate.net. While this is in the context of an adhesive, the principle of crosslinking and enhanced intermolecular forces introduced by the cyanoacrylate moiety is relevant to the potential for mechanical property improvement in bulk polymers.

Specialty Polymers as Precursors

This compound and its derivatives serve as valuable precursors in material science for the creation of specialty polymers. The reactivity inherent in their molecular structure, particularly the cyano and ester functional groups, allows for their integration into polymer chains. This incorporation can impart unique chemical and physical properties to the resulting materials, opening avenues for novel applications. Research has focused on utilizing these compounds to synthesize copolymers with enhanced characteristics.

A significant area of investigation involves the synthesis and copolymerization of various ring-substituted ethyl phenylcyanoacrylates (EPCAs) with conventional monomers like styrene. chemrxiv.org While studies have shown that trisubstituted ethylenes such as EPCAs exhibit very low reactivity in radical homopolymerization, they can be effectively copolymerized with other monomers. chemrxiv.org This process allows for the development of novel copolymers where the EPCA units are integrated into the polymer backbone.

Detailed research findings have demonstrated the feasibility of copolymerizing styrene with several ring-substituted ethyl phenylcyanoacrylates. chemrxiv.org In these studies, the EPCA monomers are first synthesized through a Knoevenagel condensation reaction between an appropriately substituted benzaldehyde (B42025) and ethyl cyanoacetate, using a base like piperidine (B6355638) as a catalyst. chemrxiv.org The resulting EPCA monomers are then copolymerized with styrene in solution, typically using a radical initiator such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) at elevated temperatures. chemrxiv.org

The composition of the resulting copolymers can be controlled, with studies reporting the incorporation of the acrylate (B77674) monomer units to be between 18.3 and 42.3 mol%. chemrxiv.org The structure of these copolymers is likely composed of isolated EPCA monomer units alternating with short sequences of styrene. chemrxiv.org

The properties of these novel copolymers have been characterized, showing distinct solubility profiles. They are generally soluble in solvents such as ethyl acetate, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and chloroform, while being insoluble in methanol, ethyl ether, and petroleum ether. chemrxiv.org The incorporation of the bulky and polar phenylcyanoacrylate group into the polystyrene chain is expected to modify the thermal and mechanical properties of the resulting material.

Table 1: Copolymerization of Styrene with Ring-Substituted Ethyl Phenylcyanoacrylates (EPCAs)

EPCA Substituent (R-Group) Copolymerization Method Initiator Resulting Copolymer Composition (mol% EPCA)
2-ethyl Solution Polymerization ABCN 18.3 - 42.3
2-ethoxy Solution Polymerization ABCN 18.3 - 42.3
4-benzyloxy Solution Polymerization ABCN 18.3 - 42.3

Catalysis Research Involving Ethyl Phenylcyanoacetate

Ethyl phenylcyanoacetate is a versatile chemical compound that serves as a key substrate and building block in a variety of catalytic reactions. Its unique structure, featuring an activated methylene (B1212753) group flanked by a phenyl ring, a nitrile, and an ester group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. Research in catalysis has extensively utilized this compound to explore and develop new synthetic methodologies.

Vii. Advanced Analytical Methods in Ethyl Phenylcyanoacetate Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy is a cornerstone of chemical analysis, and for ethyl phenylcyanoacetate, advanced spectroscopic methods provide a deep understanding of its molecular architecture and the specific characteristics of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. High-resolution ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the signals corresponding to each proton can be assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count). For this compound, the aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, approximately between δ 7.37 and 7.45 ppm. chemicalbook.com The single proton on the α-carbon (the methine proton) is highly deshielded by both the phenyl ring and the adjacent cyano and ester groups, resulting in a characteristic singlet at around δ 4.75 ppm. chemicalbook.com The ethyl ester group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons at approximately δ 4.20-4.21 ppm, which is due to spin-spin coupling with the three neighboring methyl protons. chemicalbook.comlibretexts.org These methyl (-CH₃) protons, in turn, appear as a triplet around δ 1.24 ppm. chemicalbook.comlibretexts.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (C₆H₅) 7.37 - 7.45 Multiplet -
Methine Proton (α-CH) 4.745 Singlet -
Methylene Protons (-OCH₂CH₃) 4.20 - 4.21 Quartet 7.1
Methyl Protons (-OCH₂CH₃) 1.236 Triplet 7.1

Data sourced from ChemicalBook operating at 399.65 MHz. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the phenyl ring resonate in the aromatic region of the spectrum, typically between δ 127 and 130 ppm. amazonaws.comoregonstate.edu The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears far downfield, generally in the range of δ 164-165 ppm. amazonaws.com The nitrile carbon (C≡N) has a characteristic chemical shift around δ 115-116 ppm. amazonaws.comrsc.org The α-carbon, bonded to the phenyl, cyano, and ester groups, is found at approximately δ 43-44 ppm. amazonaws.com For the ethyl group, the methylene carbon (-OCH₂) appears around δ 63 ppm, while the terminal methyl carbon (-CH₃) is observed in the upfield region, typically near δ 14 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) 164 - 165
Aromatic Carbons (C₆H₅) 127 - 130
Nitrile Carbon (C≡N) 115 - 116
Methylene Carbon (-OCH₂) ~63
Methine Carbon (α-CH) 43 - 44
Methyl Carbon (-CH₃) ~14

Data compiled from analogous structures and typical functional group ranges. amazonaws.comoregonstate.edursc.org

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound by identifying their characteristic vibrational frequencies. libretexts.org The most diagnostic peaks in the IR spectrum of this compound are from the nitrile and carbonyl groups.

The stretching vibration of the nitrile triple bond (C≡N) gives rise to a sharp and intense absorption band in the region of 2240–2254 cm⁻¹. amazonaws.comvulcanchem.com This peak is a clear indicator of the cyano group. The carbonyl group (C=O) of the ester produces a very strong and sharp absorption peak, typically found between 1740 cm⁻¹ and 1749 cm⁻¹. amazonaws.comvulcanchem.com The precise position of this band can be influenced by the electronic environment. Additionally, the C-O stretching vibrations of the ester group are also visible in the fingerprint region of the spectrum. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2240 - 2254 Sharp, Medium-Strong
Carbonyl (C=O), Ester Stretch 1740 - 1749 Sharp, Strong
Aromatic C=C Stretch ~1600 & ~1497 Medium
C-O, Ester Stretch 1228 - 1250 Strong

Data compiled from multiple sources. amazonaws.comvulcanchem.comdocbrown.info

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of this compound. nih.gov It is particularly valuable for monitoring the progress of reactions, as samples can be taken periodically and analyzed to determine the ratio of reactants to products. google.com

A common approach involves reverse-phase (RP) HPLC. For instance, ethyl cyanoacetate (B8463686) and its derivatives can be effectively analyzed using a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution, often containing an acid like phosphoric acid to ensure sharp peak shapes. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile acids like formic acid are used instead of phosphoric acid. sielc.com When this compound is used in asymmetric synthesis, chiral HPLC methods can be employed to determine the diastereoisomeric or enantiomeric ratio of the products. acs.org

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds like this compound. cookechem.com The method is widely used in quality control to ensure the compound meets a specified purity level, often ≥98%.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (such as nitrogen or helium) through a capillary column. researchgate.net For the analysis of cyanoacetate esters, a column like a KB-1 may be used with a Flame Ionization Detector (FID). researchgate.nete3s-conferences.org A temperature program is often employed to ensure efficient separation of components with different boiling points. For example, a method might start at an initial oven temperature of 120°C, which is then ramped at a specific rate (e.g., 30°C/min) to a final temperature of 205°C, where it is held for several minutes. e3s-conferences.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification, while the area of the peak corresponds to its concentration. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

In electron ionization (EI) mass spectrometry, the spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (189.21 g/mol ). chemicalbook.com However, this peak may be of low intensity. The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for esters involves the cleavage of the bond next to the carbonyl group. For this compound, the loss of the ethoxy radical (•OCH₂CH₃) would lead to a fragment ion. More significantly, the fragmentation often leads to a base peak (the most intense peak) at m/z 117. chemicalbook.com This prominent fragment corresponds to the [C₆H₅CH(CN)]⁺ cation, formed through the loss of the carboethoxy group (•COOCH₂CH₃). Other notable fragments can be observed at m/z 145, corresponding to the loss of the ethoxy group ([M-OC₂H₅]⁺), and at m/z 90 and 89. chemicalbook.com Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 4: Selected Mass Spectrometry Data (EI) for this compound

m/z Proposed Fragment Identity Relative Intensity
189 [C₁₁H₁₁NO₂]⁺ (Molecular Ion) Low
145 [M - •OC₂H₅]⁺ Medium
117 [C₆H₅CH(CN)]⁺ Base Peak (100%)
116 [M - COOC₂H₅]⁺ High
90 [C₇H₆]⁺ Medium
89 [C₇H₅]⁺ Medium

Data sourced from ChemicalBook. chemicalbook.com

High-Resolution Mass Spectrometry for Targeted and Untargeted Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool in the analytical study of organic molecules like this compound. nih.gov Its ability to determine the mass of a molecule with exceptional accuracy allows for the confident determination of its elemental composition. nih.gov This is particularly valuable in distinguishing between compounds that have the same nominal mass but different molecular formulas. openstax.org

In targeted profiling , HRMS is employed to quantify known analytes. For instance, a researcher might develop an HRMS method to measure the concentration of this compound and its known metabolites in a biological matrix. This involves optimizing the instrument to detect specific precursor ions and their characteristic product ions, a technique known as tandem mass spectrometry (MS/MS). The high resolution of the mass analyzer ensures minimal interference from other compounds in the matrix, leading to highly selective and sensitive quantification.

Untargeted profiling , on the other hand, aims to capture a comprehensive snapshot of all detectable compounds in a sample, without a predefined list of targets. nih.gov This approach is particularly useful for discovering novel metabolites or degradation products of this compound. In a typical untargeted workflow, samples are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and the resulting data is processed using specialized software to detect and identify features corresponding to different molecules. plos.org Stable isotope labeling, where a labeled version of this compound (e.g., containing ¹³C atoms) is used, can greatly aid in the identification of its metabolites in complex mixtures. nih.gov The unique isotopic pattern of the labeled compounds allows them to be easily distinguished from the endogenous metabolome. nih.gov

The fragmentation pattern of this compound in a mass spectrometer provides structural information that aids in its identification. The table below illustrates potential fragment ions that could be observed in an HRMS analysis.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound

Fragment Ion Molecular Formula Calculated m/z (monoisotopic) Fragment Lost
[M+H]⁺C₁₁H₁₂NO₂⁺190.0863-
[M-C₂H₄]⁺C₉H₈NO₂⁺162.0550Ethylene
[M-OC₂H₅]⁺C₉H₆N⁺128.0495Ethoxy radical
[C₆H₅CHCN]⁺C₈H₆N⁺116.0495COOC₂H₅ radical
[C₆H₅]⁺C₆H₅⁺77.0386CH(CN)COOC₂H₅

Note: The m/z values are theoretical and may vary slightly in experimental conditions. The fragmentation pathway can be influenced by the ionization technique and collision energy.

Electrochemical Analysis in Synthesis and Reaction Mechanism Studies

Electrochemical methods offer a unique window into the redox properties of molecules and can be a powerful tool for both synthesis and mechanistic investigations. rsc.org Techniques such as cyclic voltammetry (CV) can be used to determine the oxidation and reduction potentials of this compound, providing valuable information about its electronic structure and reactivity. russchembull.rursc.org

In the realm of organic synthesis, electrochemistry provides a green and efficient alternative to traditional chemical reagents for inducing certain reactions. This compound has been utilized as a substrate in electrochemically induced reactions, such as in the synthesis of pyrano[4,3-b]pyran scaffolds. This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier product purification. nih.gov The use of sacrificial anodes can release metal ions into the solution that can catalyze specific transformations. whiterose.ac.uk

Mechanistic studies employing electrochemical techniques can elucidate the step-by-step process of a reaction. By analyzing the voltammetric response of this compound under various conditions (e.g., different solvents, pH, or in the presence of other reactants), researchers can gain insights into the formation of reactive intermediates, such as radical ions or carbanions. This information is crucial for optimizing reaction conditions and for designing new synthetic pathways. For example, the effect of the cyano and ester groups on the electrochemical behavior of the molecule can be systematically studied.

The table below outlines key parameters that can be investigated using electrochemical methods for this compound.

Interactive Data Table: Key Parameters in the Electrochemical Analysis of this compound

Parameter Analytical Technique Information Gained
Oxidation Potential (Epa)Cyclic VoltammetryEnergy required to remove an electron; susceptibility to oxidation.
Reduction Potential (Epc)Cyclic VoltammetryEnergy gained upon adding an electron; susceptibility to reduction.
Electron Transfer KineticsCyclic VoltammetryRate of electron transfer at the electrode surface.
Diffusion CoefficientChronoamperometryRate of diffusion of the molecule to the electrode.
Reaction IntermediatesSpectroelectrochemistryIdentification of transient species formed during the redox process.

The application of these advanced analytical methods is continually pushing the boundaries of our knowledge of this compound, enabling more sophisticated applications in both medicinal chemistry and materials science.

Viii. Future Directions and Emerging Research Areas for Ethyl Phenylcyanoacetate

Green Chemistry Approaches in Ethyl Phenylcyanoacetate Synthesis and Utilization

The fine chemicals industry, a major user of intermediates like this compound, traditionally involves multi-step syntheses that can generate significant waste and consume large amounts of energy. numberanalytics.com Green chemistry, which focuses on designing processes that minimize the use and generation of hazardous substances, offers a framework to address these challenges. numberanalytics.comsigmaaldrich.comvapourtec.com Future research will increasingly focus on applying these principles to the entire lifecycle of this compound.

Key areas of development include:

Safer Solvents and Reaction Conditions: A primary goal is to replace conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. sigmaaldrich.com Furthermore, developing synthetic methods that operate at ambient temperature and pressure will significantly reduce the energy demands and environmental impact of chemical processes. sigmaaldrich.com

Catalytic Reagents: Shifting from stoichiometric reagents, which are consumed in the reaction and generate waste, to catalytic alternatives is a core principle of green chemistry. acs.org Catalysts increase reaction rates, can be used in small amounts, and can often be recycled and reused.

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.orgsolubilityofthings.com This minimizes the production of byproducts and waste.

Renewable Feedstocks: Exploration into synthesizing this compound and its precursors from renewable biomass sources instead of petroleum-based feedstocks is a long-term goal for enhancing sustainability. numberanalytics.comvapourtec.com

Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, is a powerful green chemistry tool. acs.orgnih.gov Enzymes operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups and minimize side reactions. acs.org

Table 1: Comparison of Conventional vs. Green Chemistry Approaches
AspectConventional ApproachGreen Chemistry Alternative
SolventsToluene (B28343), Dichloromethane, THFWater, Supercritical CO2, Ionic Liquids, Solvent-free
ReagentsStoichiometric bases (e.g., sodium ethoxide)Heterogeneous catalysts, Recyclable organocatalysts, Enzymes
EnergyHigh temperature refluxAmbient temperature, Microwave, Photochemical or Ultrasonic activation vapourtec.com
DerivatizationUse of protecting groups may be requiredEnzymatic reactions with high specificity avoid the need for protection acs.org
WasteLower atom economy, byproduct formationHigh atom economy, minimal waste generation acs.orgsolubilityofthings.com

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full potential of this compound and its derivatives. chiralpedia.comnumberanalytics.com Since many biologically active molecules are chiral, a major focus is on asymmetric catalysis to selectively produce one enantiomer of a chiral product. chiralpedia.comtandfonline.com

Future research in this area includes:

Advanced Asymmetric Catalysis: The field is continuously advancing with new chiral ligands and metal complexes that provide higher enantioselectivity and efficiency. chiralpedia.comtandfonline.comfrontiersin.org This includes transition metal catalysts based on rhodium, ruthenium, and palladium, as well as metal-free organocatalysts. nih.govnumberanalytics.com These systems are essential for producing enantiomerically pure pharmaceutical intermediates from this compound.

Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions linked by organic molecules. By designing MOFs with chiral catalytic sites embedded within their structure, it is possible to create highly selective and reusable heterogeneous catalysts. rsc.org These frameworks can impart size-selectivity and enhance catalyst stability. rsc.org

Photoredox and Electrocatalysis: These techniques use light or electricity, respectively, to drive chemical reactions. vapourtec.comfrontiersin.org Asymmetric photoredox catalysis, in particular, has emerged as a powerful method for inducing chirality under mild conditions, opening new synthetic pathways that are otherwise difficult to achieve. nih.govfrontiersin.org

Biocatalysis: The use of enzymes as natural chiral catalysts continues to expand. nih.govchiralpedia.com Techniques like directed evolution are being used to engineer enzymes with enhanced stability, broader substrate scope, and tailored selectivity for specific reactions involving cyanoacetate (B8463686) esters.

Table 2: Emerging Catalytic Systems for this compound Reactions
Catalytic SystemDescriptionPotential Advantages
Asymmetric OrganocatalysisUse of small, metal-free chiral organic molecules (e.g., proline derivatives) to catalyze reactions. numberanalytics.comLower cost, reduced metal toxicity, environmental sustainability. numberanalytics.com
Chiral MOF CatalystsPorous materials with catalytically active chiral sites confined within the framework. rsc.orgHigh selectivity, catalyst stability, reusability, substrate size-selectivity. rsc.org
Metallaphotoredox CatalysisCombines transition metal catalysis with photoredox catalysis to enable novel bond formations. nih.govfrontiersin.orgAccess to unique reaction pathways, mild reaction conditions, high functional group tolerance.
Engineered EnzymesBiocatalysts optimized through laboratory evolution for specific synthetic transformations. chiralpedia.comExceptional enantioselectivity, operation in aqueous media, high specificity reduces byproducts. nih.gov

Exploration of New Biological Targets for this compound Derivatives

Phenotypic drug discovery, where compounds are screened for their effect on cells or organisms without a preconceived target, often identifies active molecules whose mechanism of action is unknown. acs.org Identifying the specific biological targets of these molecules is a critical and challenging step. acs.org Derivatives of this compound, given their structural versatility, are prime candidates for such screening campaigns. Future research will focus on synthesizing diverse libraries of these compounds and employing advanced techniques to uncover novel biological activities and their corresponding targets.

Strategies for this exploration include:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a wide array of disease models and cell-based assays to identify "hits" with interesting biological effects. mdpi.com

Target Deconvolution: For active compounds discovered through phenotypic screening, advanced methods are needed to identify their molecular targets. Techniques like chemical proteomics, thermal proteome profiling, and CRISPR-based genetic screening are powerful tools for this purpose. acs.org

Computational Prediction: In-silico methods can predict potential off-target interactions for small molecules, which can lead to the discovery of new therapeutic applications or explain unexpected side effects. nih.govfrontiersin.org By screening derivatives against databases of protein structures, researchers can generate hypotheses about biological targets that can then be tested experimentally.

Applications in Nanomaterials and Supramolecular Chemistry

The unique structural features of this compound—a polar nitrile group, an ester group capable of coordination, and an aromatic phenyl ring—make it an attractive building block for the bottom-up construction of advanced materials.

Functionalized Nanoparticles: The cyano or ester groups can be used to anchor the molecule to the surface of nanoparticles, functionalizing them for specific applications. For example, functionalized viral nanoparticles have been used as reporters in highly sensitive diagnostic assays. nih.gov Derivatives of this compound could be used to modify nanoparticles for roles in sensing, catalysis, or drug delivery.

Metal-Organic Frameworks (MOFs): As mentioned in catalysis, this compound derivatives can serve as the organic "struts" in MOFs. The nitrile and ester functionalities can coordinate with metal ions, while the phenyl ring provides structural rigidity. Tailoring the organic linker allows for precise control over the pore size, shape, and chemical functionality of the resulting material, making it suitable for applications in gas storage, separation, and catalysis.

Supramolecular Assembly: Non-covalent interactions like hydrogen bonding, ionic interactions, and π-π stacking involving the phenyl rings can drive the self-assembly of this compound derivatives into ordered, higher-level structures like gels or vesicles. acs.org For instance, the self-assembly of certain organic molecules can be controlled by external stimuli like solvent composition, leading to the formation of nanostructures. acs.org This opens up possibilities for creating "smart" materials that respond to environmental changes.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. beilstein-journals.orgmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the research and development cycle. mdpi.combeilstein-journals.org

Key applications in the context of this compound include:

Retrosynthesis and Reaction Optimization: ML models, trained on extensive databases of chemical reactions, can propose novel and efficient synthetic routes for complex derivatives of this compound. beilstein-journals.orgrsc.orgarxiv.org These tools can predict reaction conditions, yields, and site-selectivity, guiding chemists to the most promising experimental setups. beilstein-journals.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. mdpi.commdpi.com By providing a target protein structure and desired pharmacological parameters, these models could generate novel this compound derivatives predicted to have high binding affinity and drug-like properties.

Predictive Pharmacology and Toxicology: AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity and potential toxicity of new derivatives before they are even synthesized. mdpi.com This allows researchers to prioritize the most promising and safest candidates for synthesis and testing, reducing costs and failure rates. mdpi.com The ultimate goal is a "lab-in-a-loop" or "self-driving lab" where AI proposes molecules, predicts their synthesis, robotic platforms perform the experiments, and the results are fed back to the AI to refine the next cycle of discovery. mdpi.combeilstein-journals.org

Table 3: Role of AI/ML in the this compound Research Pipeline
Research StageAI/ML ApplicationObjective
Molecule DesignGenerative Models, De Novo DesignCreate novel derivatives with optimized properties for a specific biological target. mdpi.com
Synthesis PlanningRetrosynthesis PredictionPropose the most efficient and reliable multi-step synthesis pathways. rsc.orgarxiv.org
Reaction ExecutionReaction Condition & Yield PredictionRecommend optimal solvents, catalysts, and temperatures to maximize product yield. beilstein-journals.orgnih.gov
Screening & AnalysisVirtual Screening, QSAR ModelingPredict biological activity and toxicity profiles to prioritize candidates for wet lab testing. mdpi.com
Target IdentificationNetwork Pharmacology, Off-Target PredictionIdentify potential biological targets and mechanisms of action for active compounds. nih.govfrontiersin.org

Q & A

Basic: What are the established synthetic routes for ethyl phenylcyanoacetate, and how can reaction conditions be optimized?

This compound is synthesized via condensation of phenylacetonitrile with diethyl carbonate using sodium ethoxide as a base. The Horning and Finelli method ( ) involves refluxing phenylacetonitrile, diethyl carbonate, and sodium ethoxide in toluene under reduced pressure, followed by distillation to isolate the product (nD<sup>25</sup> 1.5012–1.5019). Key optimization parameters include:

  • Ethanol sodium purity : Impurities can reduce yields; use freshly prepared NaOEt.
  • Temperature control : Maintain reflux at 100–110°C to avoid side reactions.
  • Distillation : Remove low-boiling solvents (e.g., toluene) under vacuum to prevent decomposition.
    Alternative methods (e.g., modified Gewald reactions) may involve different solvents (DMF, ethanol) and bases (K2CO3, DBU), as noted in scoping experiments .

Basic: What analytical techniques are recommended for characterizing this compound?

Routine characterization includes:

  • Refractive index : nD<sup>25</sup> 1.5012–1.5019 (primary purity indicator) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify cyano and ester groups. For example, the ester methylene group appears as a quartet at δ 4.35 ppm (J = 7.3 Hz) in CDCl3 .
  • IR spectroscopy : Peaks at ~1758 cm<sup>-1</sup> (C=O stretch) and ~2210 cm<sup>-1</sup> (C≡N stretch) confirm functional groups .
  • Purity assessment : HPLC or GC (≥97% purity, CAS 4553-07-5) ensures suitability for downstream reactions .

Advanced: How does this compound participate in asymmetric Michael reactions, and what factors influence enantioselectivity?

This compound acts as a Michael donor in conjugate additions, forming C–C bonds with α,β-unsaturated acceptors (e.g., acrylonitrile). Enantioselectivity depends on:

  • Catalyst design : Chiral organocatalysts (e.g., thiourea derivatives) or metal complexes (e.g., Cu(II)-bisoxazoline) control stereochemistry .
  • Solvent polarity : Non-polar solvents (toluene) enhance selectivity by stabilizing transition states.
  • Temperature : Lower temperatures (0–25°C) reduce kinetic competition, favoring single enantiomers .

Advanced: How do solvent and base choices impact the reactivity of this compound in heterocyclic syntheses?

In thiazole formation (modified Gewald reaction), solvent polarity and base strength critically influence yield:

  • Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving cyclization rates.
  • Weak bases (K2CO3) favor nucleophilic attack, while strong bases (DBU) may deprotonate the cyanoacetate, leading to side reactions .
  • Optimized conditions : Ethanol with K2CO3 at 80°C achieves ~74% yield in thiazole synthesis .

Advanced: How should researchers address contradictory data in reported synthetic yields or purity?

Discrepancies in synthesis outcomes (e.g., 73–97% purity ) arise from:

  • Starting material quality : Use HPLC-grade phenylacetonitrile to minimize impurities.
  • Workup variations : Incomplete removal of toluene (bp 110°C) via distillation can lower purity .
  • Validation : Cross-check purity via independent methods (e.g., GC-MS vs. NMR) and compare with literature standards (e.g., NIST data) .

Advanced: Why does this compound resist reduction by sodium borohydride, and what alternative strategies enable functionalization?

The cyano group stabilizes the α-carbon via resonance, making it resistant to NaBH4 reduction . Functionalization strategies include:

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under H2 to reduce the cyano group to an amine.
  • Grignard reagents : Add organometallics (e.g., MeMgBr) to the ester carbonyl, forming tertiary alcohols .

Advanced: How does purity impact this compound’s performance in multi-step syntheses (e.g., drug intermediates)?

High purity (≥97%) is critical for:

  • Reproducibility : Impurities (e.g., unreacted phenylacetonitrile) compete in downstream steps, altering kinetics.
  • Catalyst compatibility : Trace metals (from NaOEt) can poison transition-metal catalysts in cross-couplings.
  • Scale-up : Purify via flash chromatography (20→50% ethyl acetate/hexanes) or fractional distillation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.